(2-Nitrophenyl)-phosphoric triamide

描述

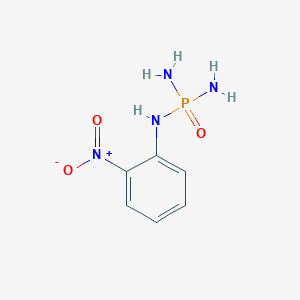

Structure

3D Structure

属性

IUPAC Name |

N-diaminophosphoryl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H5,7,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVISFVPDYFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NP(=O)(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470389 | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874819-71-3 | |

| Record name | N-(2-Nitrophenyl)phosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874819-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric triamide, N-(2-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Nitrophenyl)-phosphoric triamide basic properties

An In-Depth Technical Guide to (2-Nitrophenyl)-phosphoric triamide: Properties, Synthesis, and Applications

Introduction

This compound, often abbreviated as 2-NPT, is an organophosphorus compound of significant interest in the fields of agricultural science, environmental chemistry, and organic synthesis.[1][2] Structurally characterized by a phosphoric triamide group attached to a 2-nitrophenyl moiety, this compound's unique configuration imparts specific chemical reactivity and biological activity.[1] Its most prominent and well-researched application is as a potent urease inhibitor.[3] By effectively blocking the action of the urease enzyme, 2-NPT plays a critical role in enhancing the efficiency of urea-based fertilizers. It achieves this by delaying the hydrolysis of urea into ammonia and carbon dioxide, thereby mitigating substantial nitrogen loss to the atmosphere through ammonia volatilization.[3] This guide provides a comprehensive overview of the fundamental properties of 2-NPT, its synthesis, mechanism of action, and analytical protocols, designed for researchers and professionals in chemistry and drug development.

Section 1: Core Physicochemical Properties

The physical and chemical properties of 2-NPT are foundational to its handling, reactivity, and application. The presence of multiple amide groups allows for extensive hydrogen bonding, which influences its melting point and solubility.[2] The polar nitrophenyl group further contributes to its overall chemical character.[2]

| Property | Value / Description | Source(s) |

| CAS Number | 874819-71-3 | [4] |

| Molecular Formula | C₆H₉N₄O₃P | [4] |

| Molecular Weight | 216.13 g/mol | [4] |

| Appearance | Pale-yellow to yellow-brown crystalline solid | [5][6] |

| Melting Point | >260°C (decomposes) | [4] |

| pKa | 3.07 ± 0.70 (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [4] |

Section 2: Synthesis and Mechanism of Formation

The synthesis of this compound typically proceeds via the phosphorylation of 2-nitroaniline.[3] A common and effective laboratory method involves the reaction of 2-nitroaniline with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), followed by ammonolysis.[3][7] The rationale behind this multi-step process is to first create a reactive phosphorodichloridate intermediate, which is then converted to the final triamide product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative synthesis starting from 2-nitroaniline and phosphorus oxychloride.[3]

Step 1: Formation of N-(2-nitrophenyl)phosphorodichloridate Intermediate

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. The reaction is conducted under an inert nitrogen atmosphere to prevent the hydrolysis of the highly reactive phosphorus oxychloride and the intermediate by ambient moisture.

-

Reagent Preparation: Dissolve 2-nitroaniline in a suitable anhydrous solvent, such as diethyl ether, within the reaction flask.[3] In the dropping funnel, place a solution of phosphorus oxychloride in the same anhydrous solvent.

-

Reaction Initiation: Add pyridine to the 2-nitroaniline solution. Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards product formation.[3]

-

Controlled Addition: Cool the reaction flask to 0°C using an ice bath. This is a critical step to manage the exothermic nature of the phosphorylation reaction and prevent unwanted side reactions.[3] Add the phosphorus oxychloride solution dropwise from the dropping funnel to the stirred 2-nitroaniline solution over 30-60 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The mixture is then gently refluxed at approximately 40°C for 2 hours to ensure the complete formation of the N-(2-nitrophenyl)phosphorodichloridate intermediate.[3]

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 2-nitroaniline spot is no longer visible.

Step 2: Ammonolysis to this compound

-

Ammonia Introduction: Cool the solution containing the intermediate back down to 0°C. Gaseous ammonia is then bubbled through the solution, or a solution of ammonia in an appropriate solvent is added. This step substitutes the chloride atoms on the phosphorus center with amino groups.

-

Precipitation: The final product, this compound, is typically insoluble in the ethereal solvent and will precipitate out of the solution, along with ammonium chloride.

-

Isolation and Purification: The solid product is collected by vacuum filtration. It is then washed thoroughly with water to remove the ammonium chloride byproduct. Further purification can be achieved by recrystallization from a suitable solvent system if required. The final product is dried under a vacuum to yield a crystalline solid.

Synthesis Workflow Diagram

Caption: A two-step synthesis of 2-NPT from 2-nitroaniline and POCl₃.

Section 3: Chemical Reactivity and Biological Activity

The chemical nature of 2-NPT is defined by its two primary functional components: the aromatic nitrophenyl group and the phosphoric triamide core.[3] This duality governs its reactivity and its primary biological function.

-

Phosphoric Triamide Group: This group is the center of the molecule's phosphorylating ability. It can react with nucleophiles and undergo hydrolysis under certain conditions, yielding phosphoric acid and nitrophenol derivatives.[1] The P-N bonds are key to its biological activity.

-

Nitrophenyl Moiety: The electron-withdrawing nitro group influences the electronic properties of the entire molecule. This group can also participate in its own set of chemical reactions, such as reduction to an amino group or other oxidation-reduction transformations.[3]

Mechanism of Action: Urease Inhibition

The principal application of 2-NPT is rooted in its ability to inhibit the urease enzyme. Urease, found ubiquitously in soil microorganisms, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide. This process leads to significant nitrogen loss from fertilizers and contributes to environmental pollution.

2-NPT functions as a competitive inhibitor, acting as a structural analog of urea.[3] It binds to the active site of the urease enzyme, which contains a bi-nickel center, effectively blocking the substrate (urea) from accessing it. This inhibition slows the rate of urea hydrolysis, allowing for a more controlled release of nitrogen into the soil, which enhances its uptake by plants.[3]

Caption: Competitive inhibition of the urease enzyme by 2-NPT.

Section 4: Analytical and Characterization Protocols

Accurate characterization and purity assessment are essential for any research or application involving 2-NPT. A combination of spectroscopic and chromatographic techniques is typically employed.

Protocol 4.1: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the chemical structure of synthesized 2-NPT.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the nitrophenyl ring and broad signals for the protons on the amide (-NH₂) and amine (-NH-) groups.

-

¹³C NMR: Will reveal signals for the six distinct carbon atoms of the aromatic ring.

-

³¹P NMR: Will show a single characteristic signal for the phosphorus atom, confirming the presence of the phosphate core.

Protocol 4.2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 2-NPT and for quantifying it in various matrices.[8]

-

System Preparation: Use a standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, and an autosampler.

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acidifier like phosphoric acid or formic acid (for MS compatibility).[8] A typical starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed before use to ensure a stable baseline.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the 2-NPT sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a wavelength where the nitrophenyl chromophore has strong absorbance (typically around 260-280 nm).

-

Column Temperature: 25°C.

-

-

Data Analysis: Run the sample and integrate the peak area of the main component (2-NPT) and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Standard workflow for assessing the purity of 2-NPT via HPLC.

Section 5: Applications and Future Directions

While the primary application of 2-NPT is in agriculture, its unique chemical properties open avenues for other uses.

-

Agricultural Chemicals: As a urease inhibitor, it is a key component in "enhanced efficiency fertilizers" that aim to improve nutrient availability and reduce the environmental footprint of agriculture.[1][3]

-

Environmental Science: By reducing ammonia emissions, 2-NPT indirectly helps mitigate the formation of secondary particulate matter (PM2.5), a significant air pollutant.[3] It also helps reduce nitrous oxide (N₂O) emissions and nitrate leaching.[3]

-

Organic Synthesis: The compound serves as a useful intermediate or reagent for synthesizing other organophosphorus molecules, particularly those requiring the introduction of a phosphoryl or substituted phosphoryl group.[1]

-

Biochemical Research: It is utilized in biochemical studies to probe the mechanisms of phosphorylation and to investigate the structure and function of enzymes like urease.[1]

Section 6: Safety and Handling

This compound requires careful handling due to potential biological activity.

-

Hazards: The compound is classified with warnings indicating it may damage fertility or an unborn child and may cause damage to organs through prolonged or repeated exposure.[1]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. Direct skin contact should be avoided.

References

- 1. Buy this compound | 874819-71-3 [smolecule.com]

- 2. CAS 874819-71-3: N-(2-Nitrophenyl)phosphoric triamide [cymitquimica.com]

- 3. This compound | 874819-71-3 | Benchchem [benchchem.com]

- 4. N-(2-Nitrophenyl)phosphoric TriaMide | 874819-71-3 [chemicalbook.com]

- 5. (2-Nitrophenyl)phosphoric Triamide | CymitQuimica [cymitquimica.com]

- 6. This compound | 874819-71-3 [sigmaaldrich.com]

- 7. DE102016111537A1 - PROCESS FOR PREPARING N- (2-NITROPHENYL) PHOSPHORIC ACID DIAMIDE - Google Patents [patents.google.com]

- 8. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of N-(2-Nitrophenyl)phosphoric triamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Nitrophenyl)phosphoric triamide, a potent urease inhibitor of significant interest in agricultural and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and characterization of this important molecule. We will delve into two primary synthetic routes, providing step-by-step protocols, causality behind experimental choices, and a thorough discussion of the analytical techniques required for structural verification and purity assessment.

Introduction: The Significance of N-(2-Nitrophenyl)phosphoric triamide

N-(2-Nitrophenyl)phosphoric triamide, often abbreviated as 2-NPT, is an organophosphorus compound with the chemical formula C₆H₉N₄O₃P.[1][2] Its molecular structure, featuring a phosphoric triamide moiety attached to a 2-nitrophenyl group, is key to its biological activity. The primary application and scientific interest in 2-NPT lie in its potent and specific inhibition of the enzyme urease.[3]

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While a vital process in the nitrogen cycle, its rapid action on urea-based fertilizers leads to significant nitrogen loss through ammonia volatilization, posing both economic and environmental challenges.[3] By inhibiting urease, 2-NPT enhances the efficiency of nitrogen uptake by plants, reduces ammonia emissions, and mitigates the environmental impact of agriculture.[3] Its efficacy in this role has made it a valuable tool for developing more sustainable agricultural practices.[3] Beyond agriculture, the unique chemical properties of 2-NPT make it a subject of interest in medicinal chemistry and as a reagent in organic synthesis.[1]

This guide will provide a detailed examination of the synthetic methodologies for preparing 2-NPT, offering practical insights for its successful laboratory-scale production.

Synthetic Pathways and Mechanistic Considerations

The synthesis of N-(2-Nitrophenyl)phosphoric triamide typically commences with 2-nitroaniline and a suitable phosphorylating agent. The two most common and effective phosphorylating agents for this transformation are phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). Both routes proceed via a two-step process:

-

Phosphorylation: The initial step involves the reaction of 2-nitroaniline with the phosphorylating agent to form an intermediate, N-(2-nitrophenyl)phosphoric acid amide dichloride.

-

Ammonolysis: The intermediate is subsequently treated with ammonia to replace the chlorine atoms with amino groups, yielding the final product, N-(2-Nitrophenyl)phosphoric triamide.

The choice between PCl₅ and POCl₃ can depend on reagent availability, desired reaction conditions, and scale. The underlying principle in both methods is the nucleophilic attack of the amino group of 2-nitroaniline on the electrophilic phosphorus center of the phosphorylating agent.

Causality in Reagent and Condition Selection

-

Inert Atmosphere: The reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive phosphorus reagents with atmospheric moisture.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to avoid the hydrolysis of the phosphorus reagents and intermediates, which would lead to the formation of unwanted byproducts.

-

Temperature Control: The phosphorylation reaction is often initiated at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and is then heated to ensure completion. The ammonolysis step is also typically carried out at low temperatures to control the exothermicity of the reaction with ammonia.

-

Base: In the POCl₃ method, a tertiary amine base like pyridine is often used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of N-(2-Nitrophenyl)phosphoric triamide via the phosphorus pentachloride and phosphorus oxychloride routes.

Synthesis utilizing Phosphorus Pentachloride (PCl₅)

This method proceeds through the formation of an iminophosphoric acid trichloride intermediate, which is then hydrolyzed in situ before ammonolysis.

Step 1: Formation of N-(2-nitrophenyl)phosphoric acid amide dichloride

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend phosphorus pentachloride (PCl₅) (0.03 mol) in 50 mL of anhydrous toluene.

-

Heat the suspension to 80 °C with stirring.

-

Slowly add a solution of 2-nitroaniline (0.03 mol, 4.14 g) in toluene.

-

After the addition is complete, heat the mixture to boiling for 4 hours.

-

Cool the reaction mixture to 80 °C and slowly add formic acid (0.03 mol, 1.38 g).

-

Allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure and wash the residue with petroleum ether to yield the crude N-(2-nitrophenyl)phosphoric acid amide dichloride as an oil. This intermediate is used in the next step without further purification.

Step 2: Ammonolysis to N-(2-Nitrophenyl)phosphoric triamide

-

Dissolve the crude N-(2-nitrophenyl)phosphoric acid amide dichloride from the previous step in 50 mL of anhydrous chloroform.

-

In a separate flask, prepare a solution of approximately 30 mL of liquid ammonia in 50 mL of anhydrous chloroform at -50 to -30 °C, ensuring all moisture is excluded.

-

Slowly add the chloroform solution of the intermediate to the ammonia solution with vigorous stirring, maintaining the temperature between -50 and -30 °C.

-

After the addition is complete, allow the excess ammonia to evaporate overnight at room temperature.

-

The crude product, containing ammonium chloride, will precipitate. Collect the solid by filtration.

-

To remove the ammonium chloride, wash the crude product with a small amount of water or leach it with diethylamine in chloroform.[4]

-

Dry the purified product under vacuum to yield N-(2-Nitrophenyl)phosphoric triamide. The expected yield is approximately 55% (3.6 g).[4] The product is a yellow crystalline solid.[5][6]

Synthesis utilizing Phosphorus Oxychloride (POCl₃)

This protocol involves the direct formation of the phosphorodichloridate intermediate, which is then subjected to ammonolysis.

Step 1: Formation of N-(2-nitrophenyl)phosphorodichloridate

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-nitroaniline in anhydrous diethyl ether.

-

Add pyridine to the solution to act as an HCl scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C. An excess of POCl₃ (e.g., a 3:1 molar ratio to the amine) can be used to ensure complete phosphorylation.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux at 40 °C for approximately 2 hours.[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the N-(2-nitrophenyl)phosphorodichloridate intermediate is used directly in the next step.

Step 2: Ammonolysis to N-(2-Nitrophenyl)phosphoric triamide

-

Cool the reaction mixture from the previous step to -10 °C.

-

Bubble gaseous ammonia through the solution at a slow and controlled rate (e.g., 0.5 L/min) with vigorous stirring for approximately 4 hours.[3] This will lead to the precipitation of the product and ammonium chloride.

-

After the reaction is complete, filter the crude solid product.

-

Wash the solid with a dilute solution of hydrochloric acid (e.g., 1%) to remove any residual pyridine.[3]

-

Wash the solid with water to remove the ammonium chloride byproduct.[3]

-

Purify the final product by recrystallization from a suitable solvent, such as methanol, to yield yellow crystals of N-(2-Nitrophenyl)phosphoric triamide.[3]

-

Dry the purified product under vacuum at an elevated temperature (e.g., 60 °C).[3]

Reaction Mechanisms and Workflow Visualization

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution mechanism. In the first step, the nitrogen atom of 2-nitroaniline acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphorylating agent. This results in the displacement of chloride ions and the formation of a P-N bond. In the subsequent ammonolysis step, ammonia acts as the nucleophile, displacing the remaining chloride ions to form the final triamide product.

Caption: General reaction scheme for the synthesis of N-(2-Nitrophenyl)phosphoric triamide.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(2-Nitrophenyl)phosphoric triamide. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Results |

| Appearance | Pale-yellow to yellow-brown crystalline solid.[6][7] |

| Melting Point | Approximately 200 °C (with decomposition).[4] |

| ¹H NMR (DMSO-d₆) | δ [ppm] = 4.54 (s, 4H, NH₂); 6.96 (t, 1H, CH); 7.60 (t, 1H, CH); 7.93 (d, 1H, CH); 8.11 (d, 1H, CH); 8.34 (d, 1H, NH).[4] |

| ¹³C NMR (DMSO-d₆) | δ [ppm] = 118.8; 119.9 (d); 125.6; 133.9 (d); 135.6; 140.7 (d).[4] |

| ³¹P NMR (DMSO-d₆) | δ [ppm] = 8.8.[4] |

| FT-IR | Expected characteristic peaks for N-H stretching (amide), P=O stretching, and NO₂ stretching. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of 216.13 g/mol .[1][2][3][6][8][9] |

| Purity (HPLC) | Can be analyzed by reverse-phase HPLC.[8] |

Safety and Handling

The synthesis of N-(2-Nitrophenyl)phosphoric triamide involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, toxic, and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Ammonia: Ammonia is a corrosive and toxic gas. The ammonolysis step should be performed in a fume hood.

-

Solvents: The organic solvents used in this synthesis are flammable and should be handled with care, away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of N-(2-Nitrophenyl)phosphoric triamide. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently synthesize this valuable compound for their studies in agricultural science, medicinal chemistry, and other related fields. The characterization data provided will serve as a reliable reference for verifying the successful synthesis and purity of the final product.

References

- 1. CAS 874819-71-3: N-(2-Nitrophenyl)phosphoric triamide [cymitquimica.com]

- 2. (2-Nitrophenyl)phosphoric Triamide | CymitQuimica [cymitquimica.com]

- 3. (2-Nitrophenyl)-phosphoric triamide | 874819-71-3 | Benchchem [benchchem.com]

- 4. JP4954070B2 - N-phenylphosphoric triamide, its preparation and use as a substance to regulate or inhibit urea hydrolysis of enzymes - Google Patents [patents.google.com]

- 5. US7855189B2 - N-phenylphosphoric acid triamides, method for the production thereof and their use as agents for regulating or inhibiting enzymatic urea hydrolysis - Google Patents [patents.google.com]

- 6. This compound | 874819-71-3 [sigmaaldrich.com]

- 7. Syntheses and structures of four new mixed-amide phosphoric triamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. echemi.com [echemi.com]

(2-Nitrophenyl)-phosphoric triamide (CAS 874819-71-3): A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (2-Nitrophenyl)-phosphoric triamide (2-NPT), a potent urease inhibitor. It is designed for researchers, scientists, and drug development professionals, offering insights into its synthesis, mechanism of action, and potential applications, grounded in scientific literature.

Introduction and Chemical Properties

This compound, with CAS number 874819-71-3, is an organophosphorus compound recognized for its significant biological activity, primarily as a urease inhibitor.[1] Its structure, featuring a phosphoric triamide group attached to a 2-nitrophenyl moiety, underpins its chemical reactivity and inhibitory function.[2][3][4]

Chemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₉N₄O₃P | [2][3] |

| Molecular Weight | 216.13 g/mol | [2][3] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| InChI Key | GDPVISFVPDYFPN-UHFFFAOYSA-N | [2][3] |

| SMILES | N(=O)(=O)C1=C(NP(N)(N)=O)C=CC=C1 | [2][3] |

The presence of the phosphoric triamide group allows for interactions with the active sites of enzymes like urease, while the nitrophenyl group influences its electronic properties and can be a site for further chemical modification.[1][2] The amide groups suggest the potential for hydrogen bonding, which can affect its physical properties such as solubility and melting point.[2][3][4]

Synthesis of this compound

The synthesis of 2-NPT can be achieved through several routes, with the phosphorylation of 2-nitroaniline being a common and effective method.[1] This process typically involves the reaction of 2-nitroaniline with a phosphorylating agent like phosphorus oxychloride or phosphorus pentachloride.[1][5]

Experimental Protocol: Synthesis via Phosphorylation of 2-Nitroaniline

This protocol describes a representative synthesis of 2-NPT.

Step 1: Formation of the Phosphoric Acid Amide Dichloride Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 2-nitroaniline in an anhydrous inert solvent such as toluene or diethyl ether.[1][5]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric equivalent of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to the cooled solution.[1][5] If using POCl₃, a tertiary base like pyridine is added to neutralize the HCl generated.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period to ensure the complete formation of the N-(2-nitrophenyl)phosphorodichloridate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

Step 2: Ammonolysis to Yield this compound

-

Cool the solution containing the phosphoric acid amide dichloride intermediate.

-

In a separate pressure-rated reactor, introduce an excess of ammonia, either as a gas or in a suitable solvent like toluene.

-

Slowly add the solution of the intermediate from Step 1 to the ammonia-containing reactor. This reaction is typically exothermic and should be carefully controlled.

-

After the reaction is complete, the crude product, which contains ammonium chloride as a byproduct, is collected.

-

The crude product is then washed with water to remove ammonium chloride and subsequently dried under vacuum to yield this compound.[5]

Caption: Synthetic pathway of this compound.

Mechanism of Action: Urease Inhibition

The primary biological function of 2-NPT is the potent inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This activity is of significant interest in agriculture for improving the efficiency of urea-based fertilizers and has potential applications in medicine where urease-producing bacteria are pathogenic.

2-NPT acts as a competitive inhibitor of urease.[1] Its phosphoric triamide structure is thought to mimic the tetrahedral transition state of urea hydrolysis. The inhibitor binds to the dinuclear nickel center in the active site of the urease enzyme, thereby blocking the access of the natural substrate, urea.[6][7]

Molecular Interaction with the Urease Active Site

-

Coordination with Nickel Ions: The phosphoric triamide moiety of the inhibitor is crucial for binding. The oxygen and nitrogen atoms of the phosphate group are believed to coordinate with the two nickel ions (Ni²⁺) present in the urease active site.[6][7]

-

Transition State Analogy: The tetrahedral geometry of the phosphoric triamide group mimics the proposed tetrahedral intermediate of the urea hydrolysis reaction, leading to strong binding and inhibition.[6]

-

Active Site Flap Conformation: The binding of such inhibitors often induces a conformational change in a flexible "flap" of the enzyme, enclosing the inhibitor within the active site and preventing substrate entry.[9]

Caption: Competitive inhibition of urease by 2-NPT.

Biological Activity and Efficacy

The primary application of 2-NPT is in agriculture as a urease inhibitor to reduce ammonia volatilization from urea-containing fertilizers.[1]

Quantitative Urease Inhibition Data

The inhibitory potency of 2-NPT and its analogues is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| This compound (2-NPT) | Jack bean urease | 0.220 | [1] |

| N-(n-butyl)thiophosphoric triamide (NBPT) (Standard) | Jack bean urease | 0.100 | [1] |

| (4-Nitrophenyl)-phosphoric triamide | Jack bean urease | 0.032 | [1] |

| (4-Chlorophenyl)-phosphoric triamide | Jack bean urease | 0.057 | [1] |

Note: Lower IC₅₀ values indicate higher inhibitory potency.

Studies have shown that the position of the substituent on the phenyl ring significantly impacts the inhibitory activity. For instance, the para-substituted (4-nitrophenyl) analogue exhibits a lower IC₅₀ value (higher potency) compared to the ortho-substituted (2-nitrophenyl) 2-NPT.[1]

Toxicology and Safety Considerations

While 2-NPT is effective as a urease inhibitor, it is essential to consider its toxicological profile, especially for applications that may involve human or environmental exposure.

The available information suggests that this compound may have potential for reproductive toxicity and organ damage upon prolonged or repeated exposure.[10] As with many organophosphorus and nitroaromatic compounds, careful handling in a laboratory or industrial setting is warranted. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Potential for Drug Development

While the primary focus of 2-NPT research has been in agriculture, its potent urease inhibitory activity could be relevant in a pharmaceutical context. Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with peptic ulcers and gastric cancer.[11]

The development of urease inhibitors is a valid strategy for combating such infections. The structure of 2-NPT could serve as a scaffold for the design of novel therapeutic agents. However, further research into its pharmacological properties, including its specificity, pharmacokinetics, and in vivo efficacy and safety in animal models, is necessary to validate its potential as a drug candidate.

Conclusion

This compound is a well-established urease inhibitor with a clear mechanism of action and proven efficacy, particularly in agricultural applications. Its synthesis is well-documented, and its chemical properties are understood. For researchers in drug development, 2-NPT and its analogues represent a promising starting point for the design of novel therapeutics targeting urease-dependent pathogens. Future work should focus on a more detailed toxicological evaluation and exploration of its pharmacological potential beyond its current applications.

References

- 1. This compound | 874819-71-3 | Benchchem [benchchem.com]

- 2. (2-Nitrophenyl)phosphoric Triamide | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 874819-71-3: N-(2-Nitrophenyl)phosphoric triamide [cymitquimica.com]

- 5. DE102016111537A1 - PROCESS FOR PREPARING N- (2-NITROPHENYL) PHOSPHORIC ACID DIAMIDE - Google Patents [patents.google.com]

- 6. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. users.man.poznan.pl [users.man.poznan.pl]

- 9. Urease - Proteopedia, life in 3D [proteopedia.org]

- 10. Buy this compound | 874819-71-3 [smolecule.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of (2-Nitrophenyl)-phosphoric triamide

Abstract

(2-Nitrophenyl)-phosphoric triamide (2-NPT), a significant organophosphorus compound, has garnered considerable attention for its role as a potent urease inhibitor.[1] Its application, primarily in agriculture, addresses the critical issue of nitrogen loss from urea-based fertilizers by modulating enzymatic activity in soil.[2] Understanding the precise molecular architecture of 2-NPT is fundamental to comprehending its mechanism of action, optimizing its synthesis, and developing next-generation analogues with enhanced efficacy and environmental compatibility. This guide provides a comprehensive examination of the molecular structure of 2-NPT, detailing the advanced analytical methodologies employed for its elucidation. We will explore its synthesis, chemical properties, and the intricate relationship between its three-dimensional structure and its function as a targeted enzyme inhibitor.

Introduction and Significance

This compound, systematically named N-diaminophosphoryl-2-nitroaniline, is an organic molecule with the chemical formula C₆H₉N₄O₃P.[3] Its structure is characterized by a phosphoric triamide group attached to a 2-nitrophenyl moiety.[4] This unique combination of functional groups bestows upon the molecule its notable biological activity.[4]

The primary application of 2-NPT is as a urease inhibitor in agricultural settings.[2] Urease, an enzyme prevalent in soil, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide. This process often leads to significant nitrogen loss through ammonia volatilization, reducing the nutrient efficiency of fertilizers and contributing to environmental pollution.[1] By acting as a competitive inhibitor of the urease enzyme, 2-NPT slows this conversion, ensuring a more controlled release of nitrogen that aligns with crop uptake, thereby enhancing agricultural productivity and sustainability.[1]

Table 1: General Information for this compound

| Property | Value | Source(s) |

| CAS Number | 874819-71-3 | [1][3][5] |

| Molecular Formula | C₆H₉N₄O₃P | [3] |

| Molecular Weight | 216.13 g/mol | [1][3] |

| IUPAC Name | N-diaminophosphoryl-2-nitroaniline | [4] |

| Physical Form | Pale-yellow to Yellow-brown Crystalline Solid | [3][5] |

| InChI Key | GDPVISFVPDYFPN-UHFFFAOYSA-N | [1][5] |

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 2-NPT is typically achieved through a two-step process starting from 2-nitroaniline and a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

Phosphorylation: 2-nitroaniline is reacted with phosphorus oxychloride, often in an inert solvent like anhydrous diethyl ether. A tertiary base, such as pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This step yields the key intermediate, N-(2-nitrophenyl)phosphorodichloridate.

-

Ammonolysis: The resulting intermediate is then treated with ammonia (NH₃) to replace the chlorine atoms with amino groups, forming the final phosphoric triamide product, 2-NPT, along with ammonium chloride as a byproduct.

The causality behind these choices is rooted in established organophosphorus chemistry. Phosphorus oxychloride is a highly reactive phosphorylating agent. The use of an inert, anhydrous solvent is critical to prevent premature hydrolysis of the POCl₃ and the chlorinated intermediate. The base is essential to drive the reaction to completion by scavenging the HCl byproduct.

References

Spectroscopic Blueprint of (2-Nitrophenyl)-phosphoric triamide: A Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (2-Nitrophenyl)-phosphoric triamide (2-NPT), a molecule of significant interest in agricultural science as a potent urease inhibitor. While a complete experimental dataset for this compound is not publicly available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to empower researchers, scientists, and drug development professionals in the synthesis, identification, and purification of 2-NPT and related compounds.

Molecular Structure and Its Spectroscopic Implications

This compound (MW: 216.13 g/mol , Formula: C₆H₉N₄O₃P) possesses a unique combination of a nitro-substituted aromatic ring and a phosphoric triamide moiety. This distinct architecture governs its spectroscopic behavior. The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the phenyl ring, while the phosphoric triamide group introduces a key phosphorus atom and multiple nitrogen-hydrogen bonds, all of which give rise to characteristic spectroscopic signatures. Understanding these structural features is paramount to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a complete picture of its molecular framework.

Experimental ¹H NMR Spectrum

Fortunately, experimental ¹H NMR data for this compound in DMSO-d₆ is available from patent literature, providing a solid foundation for our analysis.[1]

Table 1: Experimental ¹H NMR Chemical Shifts of this compound in DMSO-d₆ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.34 | d | 1H | NH -Ar |

| 8.11 | d | 1H | Ar-H |

| 7.93 | d | 1H | Ar-H |

| 7.60 | t | 1H | Ar-H |

| 6.96 | t | 1H | Ar-H |

| 4.54 | s | 4H | -P(O)(NH₂ )(NH₂ ) |

Causality Behind Assignments: The aromatic protons are found in the downfield region (6.5-8.5 ppm), a characteristic of benzene ring protons. The electron-withdrawing nitro group deshields the ortho and para protons, shifting them further downfield. The proton attached to the nitrogen directly bonded to the phenyl ring (NH -Ar) is expected to be a doublet due to coupling with the phosphorus atom and is significantly deshielded. The four protons of the two terminal amide groups (-P(O)(NH₂ )(NH₂ )) appear as a broad singlet due to rapid proton exchange and their attachment to nitrogen.

Predicted ¹³C NMR Spectrum

Based on the structure and known substituent effects, the following ¹³C NMR chemical shifts are predicted for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-NO₂ | 145-150 | Attached to the strongly electron-withdrawing nitro group. |

| C-NH | 135-140 | Attached to the nitrogen of the phosphoric triamide. |

| Aromatic CH | 115-130 | Standard range for aromatic carbons, with variations due to substituent effects. |

Experimental Justification: The chemical shifts are predicted based on the known effects of nitro and amino--like substituents on a benzene ring. The carbon attached to the nitro group will be the most deshielded, followed by the carbon attached to the phosphoric triamide group.

Predicted ³¹P NMR Spectrum

³¹P NMR is a crucial technique for characterizing organophosphorus compounds. For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum.

Predicted Chemical Shift: The ³¹P chemical shift is anticipated to be in the range of +5 to +15 ppm .

Causality of Prediction: The chemical shift of phosphorus in phosphoric triamides is sensitive to the nature of the substituents on the nitrogen atoms. The presence of an electron-withdrawing nitrophenyl group will cause a downfield shift compared to unsubstituted phosphoric triamide. This prediction is based on the general trends observed for N-aryl phosphoric triamides.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

-

Tune and match the probe for the ³¹P frequency.

-

Acquire a proton-decoupled ³¹P spectrum. Use an external reference standard, such as 85% H₃PO₄.

-

-

Data Processing: Process the acquired data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amide) |

| 1520-1560 | Strong | Asymmetric NO₂ stretching |

| 1340-1370 | Strong | Symmetric NO₂ stretching |

| 1200-1250 | Strong | P=O stretching |

| 900-1000 | Medium | P-N stretching |

| 1600-1450 | Medium-Weak | C=C stretching (aromatic) |

Causality of Assignments: The presence of multiple N-H bonds in the amide groups will result in strong, broad absorption in the high-frequency region. The nitro group exhibits two very characteristic and strong stretching vibrations. The P=O bond of the phosphoric triamide will also give a strong absorption band. The P-N and aromatic C=C stretching vibrations will appear in the fingerprint region.

Protocol 2: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a soluble sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion: The molecular ion [M]⁺ peak is expected at m/z = 216.

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways:

-

Loss of NO₂: A prominent fragment ion at m/z = 170 [M - NO₂]⁺ is anticipated due to the facile cleavage of the C-N bond of the nitro group.

-

Loss of NO: A fragment ion at m/z = 186 [M - NO]⁺ may also be observed.

-

Cleavage of the P-N bond: Fragmentation of the phosphoric triamide moiety can lead to ions corresponding to the nitrophenylamino part and the phosphoric triamide fragment.

-

Loss of NH₂: Sequential losses of amide groups from the phosphoric triamide fragment are also likely.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating experimental ¹H NMR data with well-established principles of NMR, IR, and Mass Spectrometry, we have constructed a detailed spectral blueprint of this important molecule. The provided protocols and predicted data will serve as a valuable resource for researchers in the field, facilitating the unambiguous identification and characterization of this compound and guiding the synthesis of novel derivatives with enhanced efficacy. The self-validating nature of combining these orthogonal spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

solubility of N-(2-Nitrophenyl)phosphoric triamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(2-Nitrophenyl)phosphoric triamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in the Application of N-(2-Nitrophenyl)phosphoric triamide

N-(2-Nitrophenyl)phosphoric triamide (CAS 874819-71-3) is a molecule of significant interest, primarily recognized for its potent urease inhibitory activity.[1][2] This property makes it a valuable compound in agricultural sciences for enhancing the efficiency of urea-based fertilizers and in medicinal chemistry for potential therapeutic applications.[3][4] The journey from synthesis to practical application, however, is fundamentally governed by its physicochemical properties, chief among them being its solubility in organic solvents.

For researchers in drug development and agricultural science, a thorough understanding of the solubility of N-(2-Nitrophenyl)phosphoric triamide is not merely academic. It is a critical parameter that dictates the choice of solvents for synthesis and purification, influences the methods for formulation and delivery, and ultimately impacts the bioavailability and efficacy of the final product. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of N-(2-Nitrophenyl)phosphoric triamide, offering both predictive insights based on its molecular structure and a robust experimental framework for its quantitative determination.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is a consequence of the interplay between its own intermolecular forces and its interactions with the solvent molecules. The structure of N-(2-Nitrophenyl)phosphoric triamide—a yellow crystalline solid—offers several clues to its expected behavior in different solvent environments.[2][5]

Molecular Structure: C₆H₉N₄O₃P Molecular Weight: 216.13 g/mol [6]

The molecule can be deconstructed into three key functional regions, each contributing to its overall polarity and hydrogen bonding capacity:

-

The Nitrophenyl Group: The aromatic ring itself is nonpolar, favoring interactions with nonpolar solvents. However, the strongly electron-withdrawing nitro group (-NO₂) introduces significant polarity. Aromatic nitro compounds are generally soluble in a wide range of organic solvents.[6]

-

The Phosphoric Triamide Group: This is a highly polar functional group. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor, while the amine (-NH₂) groups are capable of acting as hydrogen bond donors.[7] The presence of multiple N-H bonds suggests a strong capacity for hydrogen bonding, which is a dominant factor in the solubility of amides in polar solvents.[8][9]

-

Overall Polarity: The combination of a polar nitro group and a very polar phosphoric triamide moiety attached to a moderately sized aromatic ring results in a molecule with a high overall polarity and a significant capacity for hydrogen bonding. The molecule possesses 3 hydrogen bond donors and 6 hydrogen bond acceptors.[10]

The "Like Dissolves Like" Principle in Action:

Based on this structural analysis, we can predict the solubility of N-(2-Nitrophenyl)phosphoric triamide in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's multiple sites for hydrogen bonding, it is expected to be soluble in these solvents. Indeed, it has been qualitatively described as slightly soluble in methanol.[6] The energy gained from forming strong hydrogen bonds with the solvent molecules can overcome the crystal lattice energy of the solid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. The compound is known to be slightly soluble in DMSO.[6] Solvents like DMSO are excellent at solvating polar molecules. The solubility will depend on the balance of dipole-dipole interactions and hydrogen bonding between the compound and the solvent.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and the ability to form hydrogen bonds. The nonpolar aromatic ring of the compound will have some affinity for these solvents, but this is likely to be overshadowed by the strong polar interactions within the N-(2-Nitrophenyl)phosphoric triamide crystal lattice. Consequently, the solubility is expected to be very low in nonpolar solvents.

Predicted Solubility Profile

While quantitative data is scarce in the literature, a qualitative prediction of solubility can be highly valuable for initial experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate | Dipole-Dipole, Hydrogen Bonding (Acceptor) |

| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | Dipole-Dipole |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low | van der Waals forces |

A Validated Protocol for the Experimental Determination of Solubility

The most reliable method for determining the solubility of a crystalline compound is the Shake-Flask Method .[10][11] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant. This protocol is a self-validating system as the continued presence of undissolved solid ensures that the solution is indeed saturated.

Materials and Equipment

-

N-(2-Nitrophenyl)phosphoric triamide (crystalline solid, purity >95%)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath) set to the desired temperature (e.g., 25°C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilutions

-

A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow

Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Weigh an amount of N-(2-Nitrophenyl)phosphoric triamide into a glass vial that is known to be in excess of its expected solubility. A good starting point is 10-20 mg.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the vials at a constant speed for a predetermined time. A period of 24 hours is often sufficient, but for compounds with slow dissolution kinetics, 48 hours may be necessary. The key is to reach a state where the concentration of the dissolved solute no longer changes over time.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticulates.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of N-(2-Nitrophenyl)phosphoric triamide of known concentrations in the solvent of interest. Analyze these standards using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound, or HPLC) to generate a calibration curve of signal versus concentration.

-

Sample Analysis: Make a precise dilution of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Use the signal from the diluted sample and the equation of the calibration curve to determine its concentration.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value is the solubility of N-(2-Nitrophenyl)phosphoric triamide in that solvent at the specified temperature.

-

Practical Applications of Solubility Data

The quantitative solubility data generated through the protocol above is instrumental in several key areas of research and development.

Caption: Relationship between solubility data and its key applications.

-

Synthesis and Purification: Knowledge of solubility in different solvents at various temperatures is the cornerstone of purification by recrystallization. An ideal solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals upon cooling.

-

Formulation Development: For agricultural applications, the compound needs to be formulated into a stable solution or suspension. Solubility data dictates the choice of solvents and co-solvents to achieve the desired concentration and stability, preventing precipitation during storage or application.[4] In drug development, solubility is a primary determinant of a drug's bioavailability. Poor solubility can be a major hurdle, and understanding it is the first step in developing advanced formulations like amorphous solid dispersions or lipid-based systems.

-

Analytical Method Development: When developing analytical methods such as HPLC, the solubility of the analyte in potential mobile phases is a critical consideration to ensure accurate and reproducible quantification.

References

- 1. filab.fr [filab.fr]

- 2. enamine.net [enamine.net]

- 3. oecd.org [oecd.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. oecd.org [oecd.org]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. bioassaysys.com [bioassaysys.com]

Unlocking the Potential of 2-Nitro-p-Toluidine (2-NPT) in Modern Drug Discovery: A Technical Guide

Abstract

2-Nitro-p-toluidine (2-NPT), a seemingly simple nitroaromatic compound, has historically been confined to the realm of industrial dye synthesis. However, a deeper analysis of its chemical architecture, particularly the presence of a reactive nitro group, suggests a wealth of untapped potential in biomedical research and drug development. This technical guide moves beyond the compound's traditional applications to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings and provide practical, field-proven insights into how 2-NPT can be leveraged as a valuable tool in modern molecular and cellular biology, with a focus on its potential as a covalent enzyme inhibitor and a scaffold for novel therapeutic agents.

Introduction: Re-evaluating a Classic Molecule

2-Nitro-p-toluidine, also known as 4-methyl-2-nitroaniline, is an organic compound with the chemical formula C7H8N2O2.[1][2] It exists as a red to bright-orange solid and has been primarily utilized as an intermediate in the manufacturing of pigments and dyes.[1] While its industrial applications are well-documented, its potential in the life sciences has been largely overlooked.

This guide posits that the true value of 2-NPT for researchers lies in the unique electronic properties conferred by its nitro group. Nitroaromatic compounds are not merely inert scaffolds; the nitro group is a versatile functional group that can be bioactivated to participate in a range of chemical reactions within a biological milieu.[3] This bio-reactivity is the cornerstone of the proposed research applications of 2-NPT.

Table 1: Physicochemical Properties of 2-Nitro-p-Toluidine

| Property | Value | Reference(s) |

| CAS Number | 89-62-3 | [1] |

| Molecular Formula | C7H8N2O2 | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Red to bright-orange solid | [1] |

| Melting Point | 115-116 °C | [1] |

| Solubility | Insoluble in water | [4] |

The Nitro Group: A Gateway to Biological Activity

The research potential of 2-NPT is intrinsically linked to the chemistry of its nitro group. In recent years, the nitro group has gained recognition in medicinal chemistry not as a liability, but as a "masked electrophile" capable of forming covalent bonds with enzymatic targets.[4][5] This mechanism offers a powerful strategy for designing highly potent and selective inhibitors.

The central hypothesis is that the nitro group of 2-NPT, upon binding to a target protein, can be activated by the local microenvironment of the active site. This activation, often facilitated by nearby acidic and basic residues, can lead to the formation of a reactive nitroso intermediate, which is then susceptible to nucleophilic attack by a cysteine or other suitably positioned residue, resulting in a covalent adduct.[4][5][6]

Potential Research Application: 2-NPT as a Covalent Enzyme Inhibitor

The ability of the nitro group to act as a masked electrophile makes 2-NPT an intriguing candidate for screening against enzymes with nucleophilic residues in their active sites, particularly those containing a reactive cysteine.

Scientific Rationale

The strategy of targeted covalent inhibition offers several advantages, including increased potency, prolonged duration of action, and the potential to inhibit challenging targets.[7] The nitro group of 2-NPT represents a novel, underexplored warhead for this purpose. Its relatively low intrinsic reactivity means it is less likely to react non-specifically with off-target molecules, a common concern with traditional covalent inhibitors.[5]

The proposed mechanism involves the enzymatic reduction of the nitro group to a nitroso intermediate, which is then attacked by a nucleophilic residue. This process is often catalyzed by nitroreductase enzymes, which are present in a variety of organisms.[8]

Caption: Proposed pathway for covalent enzyme inhibition by 2-NPT.

Experimental Workflow: Screening for 2-NPT Enzyme Inhibition

This workflow outlines a systematic approach to identify and characterize enzymes that are covalently inhibited by 2-NPT.

Caption: High-level workflow for identifying covalent enzyme targets of 2-NPT.

Detailed Experimental Protocol: Time-Dependent Inhibition Assay

This protocol is designed to determine if 2-NPT exhibits time-dependent inhibition of a purified enzyme, a hallmark of covalent modification.

Materials:

-

Purified enzyme of interest

-

2-NPT stock solution (in DMSO)

-

Enzyme substrate

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme-Inhibitor Pre-incubation:

-

Prepare a series of dilutions of 2-NPT in assay buffer.

-

In a 96-well plate, add a fixed concentration of the enzyme to each well containing the 2-NPT dilutions.

-

Include a control with enzyme and DMSO (vehicle) only.

-

Incubate the plate at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Initiation of Enzymatic Reaction:

-

At the end of each pre-incubation time point, add a saturating concentration of the enzyme's substrate to all wells to initiate the reaction.

-

-

Measurement of Enzyme Activity:

-

Immediately measure the rate of the enzymatic reaction using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

-

Data Analysis:

-

For each 2-NPT concentration, plot the remaining enzyme activity as a function of the pre-incubation time.

-

A time-dependent decrease in enzyme activity that is not observed in the vehicle control is indicative of irreversible inhibition.

-

Calculate the apparent inactivation rate constant (k_inact) for each 2-NPT concentration.

-

Potential Research Application: 2-NPT as a Scaffold for Drug Discovery

Beyond its direct use as an inhibitor, 2-NPT can serve as a valuable starting scaffold for the synthesis of novel small molecules with therapeutic potential.

Scientific Rationale

The simple, rigid structure of 2-NPT provides an excellent foundation for chemical modification. The amino and nitro groups, along with the aromatic ring, offer multiple points for derivatization to optimize potency, selectivity, and pharmacokinetic properties. The parent compound, p-toluidine, is already used in the synthesis of pharmaceuticals, including analgesics and antihistamines.[9]

Synthetic Strategy: Derivatization of the 2-NPT Scaffold

A medicinal chemistry campaign could be initiated to synthesize a library of 2-NPT derivatives. Key modifications could include:

-

Acylation or Alkylation of the Amino Group: To modulate solubility and introduce new interaction points.

-

Substitution on the Aromatic Ring: To explore structure-activity relationships and improve binding affinity.

-

Modification of the Methyl Group: To alter steric and electronic properties.

Caption: A logical approach for the derivatization of the 2-NPT scaffold.

Experimental Protocol: Cytotoxicity Screening of a 2-NPT Derivative Library

This protocol describes a standard method for assessing the cytotoxic effects of a library of 2-NPT derivatives against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium and supplements

-

Library of 2-NPT derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette and incubator

Procedure:

-

Cell Seeding:

-

Seed the cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-NPT derivatives.

-

Treat the cells with the compounds at various concentrations for a specified period (e.g., 48 or 72 hours).

-

Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

-

Safety and Handling Considerations

2-Nitro-p-toluidine is a toxic compound and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] It may also cause methemoglobinemia.[1] All work with 2-NPT and its derivatives should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Conclusion and Future Directions

2-Nitro-p-toluidine, a compound with a long history in the chemical industry, is poised for a new chapter in the field of biomedical research. Its potential as a covalent enzyme inhibitor and as a versatile scaffold for medicinal chemistry presents exciting opportunities for drug discovery. This guide provides a theoretical framework and practical experimental protocols to empower researchers to explore the untapped potential of this intriguing molecule. Future research should focus on large-scale screening of 2-NPT against diverse enzyme classes and the rational design of 2-NPT-based libraries to identify novel therapeutic leads.

References

- 1. molbase.com [molbase.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

An In-depth Technical Guide to the Safe Handling of (2-Nitrophenyl)-phosphoric triamide

A Note on Hazard Assessment: (2-Nitrophenyl)-phosphoric triamide (2-NPT) is a specialized research chemical with limited publicly available, comprehensive safety data. This guide is synthesized from available safety data sheets, structural activity relationships, and established best practices for handling related chemical classes.[1][2] The core principle for handling this compound is to treat it as potentially hazardous, exercising caution appropriate for a substance with unknown long-term toxicological properties. Always consult the most recent Safety Data Sheet (SDS) from your supplier before commencing any work.[1][2][3]

Chemical Identification and Physical Properties

This compound is an organophosphorus compound used in research, particularly as a urease inhibitor in agricultural and biochemical studies.[4][5][6] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| Chemical Name | This compound | [3][7] |

| Synonyms | N-(2-Nitrophenyl)phosphoric triamide, 2-NPT | [4][5][7] |

| CAS Number | 874819-71-3 | [1][3][4] |

| Molecular Formula | C₆H₉N₄O₃P | [5][7] |

| Molecular Weight | 216.13 g/mol | [3][7] |

| Appearance | Yellow Crystalline Solid | [7] |

| Melting Point | >260°C (decomposes) | [6] |

This table summarizes key identification and physical property data for this compound.

Hazard Identification and Toxicological Profile

While a complete toxicological profile for 2-NPT is not available, a hazard assessment can be inferred from its constituent chemical groups: the nitroaromatic moiety and the organophosphorus/phosphoramide core.

Inferred Hazards from the Nitroaromatic Group

Nitroaromatic compounds are recognized as a class of chemicals with significant toxicological potential.[8][9]

-

Toxicity and Mutagenicity: Many nitroaromatic compounds are acutely toxic, mutagenic, and are often suspected or established carcinogens.[8] Their metabolic reduction can lead to carcinogenic aromatic amines.[8]

-

Thermal Instability: The C-NO₂ bond can make these compounds thermally sensitive.[10] Decomposition, which can be triggered at elevated temperatures or by contaminants, can be highly exothermic and release massive amounts of heat and gas, leading to a runaway reaction or explosion hazard.[10][11][12]

Inferred Hazards from the Organophosphorus/Phosphoramide Group

Organophosphorus compounds are a broad class with varied toxicities, but many exhibit neurological and systemic effects.[13][14]

-

Reproductive Toxicity: The available SDS for 2-NPT explicitly states H360: "May damage fertility or the unborn child."[1][15] This is a significant long-term hazard that necessitates stringent exposure controls.

-

Systemic Toxicity: While 2-NPT is not a classical acetylcholinesterase inhibitor like many organophosphate pesticides, related phosphoramide compounds have demonstrated carcinogenicity and reproductive effects in animal studies.[16][17][18] Exposure can occur via inhalation, ingestion, and dermal absorption.[14]

Environmental Hazards

The compound is classified as H412: "Harmful to aquatic life with long lasting effects."[1] Therefore, release into the environment must be strictly avoided.

Core Directive: Safe Handling and Exposure Control

Given the known reproductive toxicity and the potential for uncharacterized hazards, a conservative approach to handling is mandatory. All work must be conducted under the assumption that the compound is highly toxic.

Engineering Controls

-

Ventilation: All handling of solid 2-NPT and any solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Designated Area: Establish a designated area within the laboratory for working with 2-NPT. This area should be clearly marked, and access should be restricted.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure.[1][19]

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Organophosphorus compounds can be absorbed dermally.[14][19] |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |

| Body Protection | Flame-resistant lab coat, fully buttoned | Protects skin and personal clothing from contamination. |